molecular formula C16H23FN2O2 B2554564 (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide CAS No. 2411333-24-7

(E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide

Cat. No. B2554564
CAS RN: 2411333-24-7
M. Wt: 294.37
InChI Key: BGCQYAZSYWQXHM-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as DMFP-DAB, and it is a selective inhibitor of the protein kinase C (PKC) isoform, PKCθ. DMFP-DAB has been shown to have a range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments to investigate the role of PKCθ in various cellular processes.

Mechanism of Action

DMFP-DAB acts as a selective inhibitor of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, which leads to a range of cellular effects. DMFP-DAB has been shown to have a high degree of selectivity for (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ over other members of the (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide family, which makes it a valuable tool for investigating the specific role of this kinase in various cellular processes.
Biochemical and Physiological Effects:
DMFP-DAB has been shown to have a range of biochemical and physiological effects, including the inhibition of T cell activation, the modulation of insulin signaling, and the regulation of inflammatory responses. These effects are mediated through the selective inhibition of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ, which is involved in these and other cellular processes.

Advantages and Limitations for Lab Experiments

The main advantage of using DMFP-DAB in laboratory experiments is its high degree of selectivity for (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ. This allows researchers to investigate the specific role of this kinase in various cellular processes without interfering with the activity of other members of the (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide family. However, one limitation of using DMFP-DAB is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for research involving DMFP-DAB. One potential area of investigation is the role of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ in cancer, as this kinase has been implicated in the development and progression of several types of cancer. Another potential area of research is the development of more selective inhibitors of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ, which could be used to investigate its role in various cellular processes with greater specificity. Additionally, the use of DMFP-DAB in combination with other inhibitors or drugs could provide valuable insights into the complex signaling pathways that regulate cellular processes.

Synthesis Methods

The synthesis of DMFP-DAB involves several steps, including the reaction of 3-fluoro-5-methoxybenzaldehyde with 2-bromo-1-(dimethylamino)propan-2-ol to form the corresponding alcohol. This intermediate is then reacted with 2-bromo-4-(dimethylamino)but-2-enamide to yield DMFP-DAB. The synthesis of DMFP-DAB has been described in detail in several scientific publications, and it is a well-established procedure.

Scientific Research Applications

DMFP-DAB has been used extensively in scientific research to investigate the role of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ in various cellular processes. (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ is a member of the (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide family of serine/threonine kinases, and it has been implicated in a range of cellular processes, including T cell activation, insulin signaling, and inflammation. DMFP-DAB has been shown to be a selective inhibitor of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamideθ, and it has been used to investigate the role of this kinase in these and other cellular processes.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-12(18-16(20)6-5-7-19(2)3)8-13-9-14(17)11-15(10-13)21-4/h5-6,9-12H,7-8H2,1-4H3,(H,18,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCQYAZSYWQXHM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)F)OC)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC(=CC(=C1)F)OC)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.